2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid
Description
2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid is a halogenated aryloxypropanoic acid derivative characterized by a bromine atom at the para position and a methyl group at the meta position of the phenoxy ring. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 273.13 g/mol. This compound is structurally related to fibrate-class hypolipidemic agents, which modulate lipid metabolism via peroxisome proliferator-activated receptors (PPARs) . Its unique substitution pattern (bromo and methyl groups) distinguishes it from other analogs, influencing its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMZZSYVSETHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-bromo-3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid moiety can be reduced to alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes structural variations among analogs:
Key Observations:
- Bromine Position: The para-bromo substitution in the target compound and 2-(4-bromophenyl) analog contrasts with the meta-bromo in 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid. Bromine’s bulkiness and electronegativity influence lipophilicity and receptor binding .
- Methyl vs.
- Fluorine Substitution: The 2-fluoro group in 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability .
Physicochemical Properties
Lipophilicity and Solubility:
- The target compound’s logP is estimated to be ~3.2 (higher than Bezafibrate’s logP of 2.8), owing to bromine’s hydrophobic contribution.
- The 2-fluoro analog (C₁₀H₁₀BrFO₂) exhibits reduced solubility in aqueous media due to fluorine’s electronegativity, while the ethyl-substituted analog (C₁₂H₁₃BrO₂) shows enhanced lipid solubility .
Plasma Protein Binding:
Pharmacological Activity
Hypolipidemic Effects:
- Bezafibrate () reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day via PPAR-α activation .
- The target compound ’s bromine and methyl groups may enhance PPAR-α/γ dual agonism, offering broader metabolic benefits (theoretical prediction based on structural analogs).
Metabolic Stability:
- The methyl group in the target compound’s phenoxy ring likely reduces oxidative metabolism, improving half-life over non-methylated analogs like 2-(4-bromophenyl)-2-methylpropanoic acid .
Biological Activity
2-(4-Bromo-3-methylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of propanoic acid, notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11BrO3
- CAS Number : 938310-08-8
The compound features a bromine atom and a methyl group on the phenoxy ring, which may influence its reactivity and biological activity compared to similar compounds.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The starting material, 3-methylphenol, is brominated to yield 4-bromo-3-methylphenol.
- Etherification : This brominated phenol is reacted with an alkylating agent like 2-bromopropanoic acid under basic conditions to form the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. In particular, it has shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Molecular modeling studies further support its efficacy by indicating favorable interactions with cancer-related targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways that lead to cell death or growth inhibition.
- Gene Expression Modulation : The compound has been shown to influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
